molecular formula C8H6INO2 B6253707 2-iodo-4-isocyanato-1-methoxybenzene CAS No. 1360960-63-9

2-iodo-4-isocyanato-1-methoxybenzene

Cat. No.: B6253707
CAS No.: 1360960-63-9
M. Wt: 275
InChI Key:
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Description

2-Iodo-4-isocyanato-1-methoxybenzene is an organic compound with the molecular formula C8H6INO2. It is a derivative of benzene, characterized by the presence of iodine, isocyanate, and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-4-isocyanato-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-isocyanato-1-methoxybenzene using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-isocyanato-1-methoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Addition: Amines or alcohols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

2-Iodo-4-isocyanato-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iodo-4-isocyanato-1-methoxybenzene involves its functional groups:

Comparison with Similar Compounds

Uniqueness: 2-Iodo-4-isocyanato-1-methoxybenzene is unique due to the presence of both iodine and isocyanate groups on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .

Properties

CAS No.

1360960-63-9

Molecular Formula

C8H6INO2

Molecular Weight

275

Purity

95

Origin of Product

United States

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